

# 1H and 13C NMR spectral analysis of "Methyl 8-chloro-8-oxooctanoate"

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## Compound of Interest

Compound Name: Methyl 8-chloro-8-oxooctanoate

Cat. No.: B1587517

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An In-Depth Guide to the <sup>1</sup>H and <sup>13</sup>C NMR Spectral Analysis of **Methyl 8-chloro-8-oxooctanoate**: A Comparative Approach

## Executive Summary

This guide provides a comprehensive analysis of the <sup>1</sup>H and <sup>13</sup>C Nuclear Magnetic Resonance (NMR) spectra of **Methyl 8-chloro-8-oxooctanoate**, a bifunctional linear-chain molecule with significant applications as a synthetic intermediate in pharmaceuticals and agrochemicals.<sup>[1][2]</sup> <sup>[3]</sup> By leveraging the distinct electronic environments created by its terminal methyl ester and acyl chloride moieties, we will dissect its spectral features. This document offers a foundational framework for researchers and drug development professionals, explaining not just the spectral assignments but the underlying chemical principles. Furthermore, a comparative analysis with structurally related compounds, Methyl Suberate and Methyl Adipoyl Chloride, is presented to highlight the diagnostic spectral shifts imparted by the acyl chloride group, thereby providing a robust methodology for structural verification.

## Introduction: The Structural and Chemical Landscape

**Methyl 8-chloro-8-oxooctanoate** (CAS No. 41624-92-4) is an organic compound with the molecular formula C<sub>9</sub>H<sub>15</sub>ClO<sub>3</sub>.<sup>[1][4]</sup> Its linear formula, CICO(CH<sub>2</sub>)<sub>6</sub>CO<sub>2</sub>CH<sub>3</sub>, reveals a C<sub>8</sub> aliphatic backbone functionalized with a reactive acyl chloride at one terminus and a stable methyl ester at the other.<sup>[5]</sup> This structural dichotomy makes it a versatile building block in

organic synthesis.<sup>[1]</sup> Understanding its NMR spectrum is paramount for confirming its identity, assessing its purity, and monitoring its conversion in subsequent chemical reactions.

The key to interpreting its NMR spectrum lies in recognizing the different electronic influences of the acyl chloride and methyl ester groups on the adjacent protons and carbons of the alkyl chain. The electronegative oxygen and chlorine atoms create distinct deshielding effects that are propagated along the chain, resulting in a predictable and interpretable pattern of signals.

## Foundational NMR Principles for Asymmetric Aliphatic Esters

The chemical shift ( $\delta$ ) in NMR spectroscopy is highly sensitive to the local electronic environment of a nucleus. In **Methyl 8-chloro-8-oxooctanoate**, two primary factors dictate the chemical shifts:

- **Inductive Effects:** The electronegative chlorine atom in the acyl chloride group and the oxygen atoms in the methyl ester group withdraw electron density from adjacent carbons and protons. This withdrawal, or deshielding, causes the nuclei to experience a stronger effective magnetic field, shifting their resonance signals downfield (to higher ppm values).<sup>[6]</sup> The acyl chloride function is generally more electron-withdrawing than the ester, leading to a more pronounced downfield shift for adjacent nuclei.
- **Spin-Spin Coupling:** Non-equivalent protons on adjacent carbons interact through the bonding electrons, causing their signals to split into multiplets.<sup>[7][8][9]</sup> The magnitude of this splitting, the coupling constant ( $J$ ), is typically around 6-8 Hz for protons on neighboring  $sp^3$ -hybridized carbons and provides valuable information about the connectivity of the molecule.<sup>[10]</sup>

## Experimental Protocol: Acquiring High-Quality NMR Spectra

A self-validating and reproducible protocol is essential for accurate spectral analysis.

### A. Sample Preparation

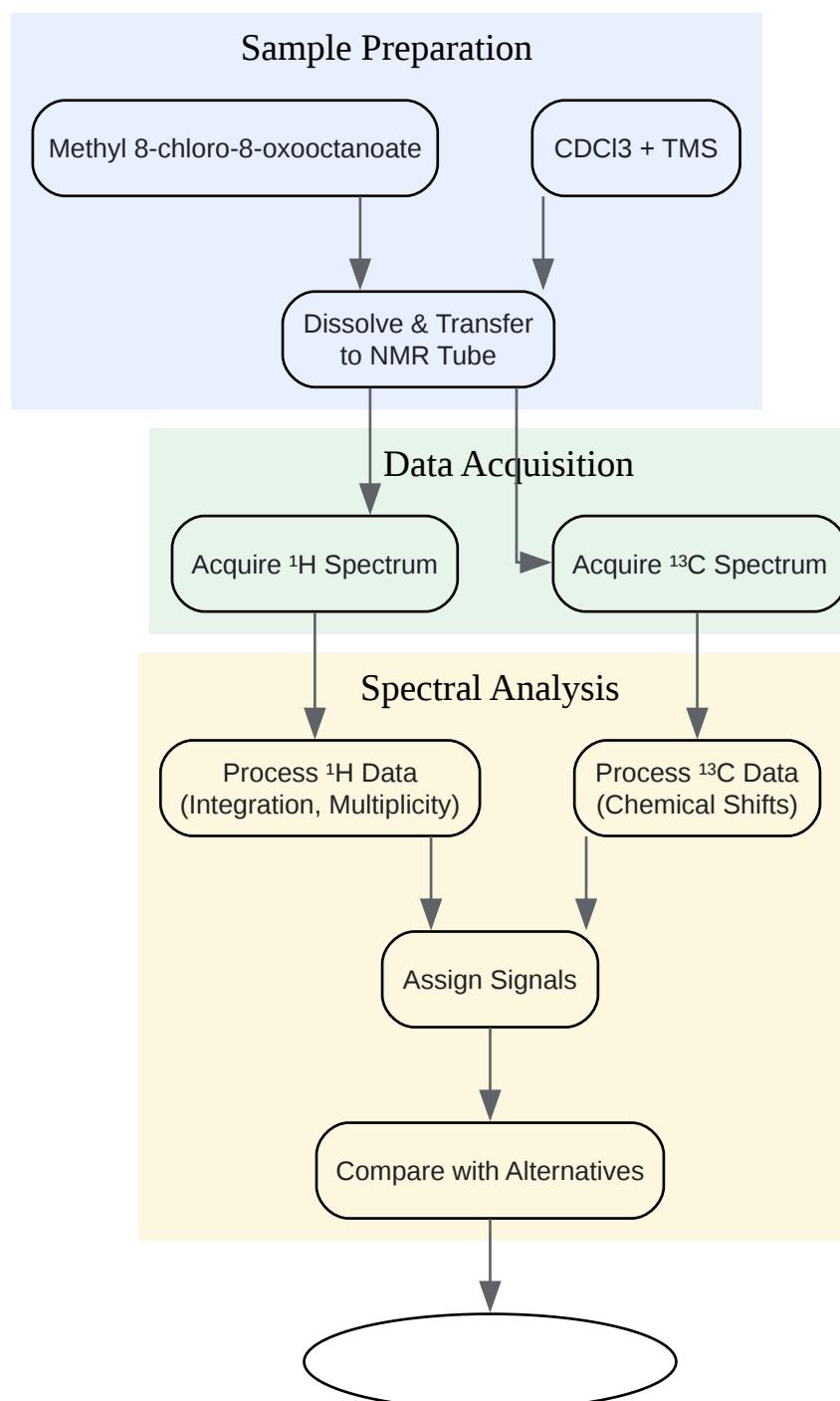
- Analyte Weighing: Accurately weigh approximately 10-20 mg of **Methyl 8-chloro-8-oxooctanoate**.
- Solvent Selection: Use approximately 0.6-0.7 mL of a deuterated solvent. Deuterated chloroform ( $\text{CDCl}_3$ ) is a common choice due to its excellent dissolving power for nonpolar to moderately polar compounds and its single carbon signal at ~77 ppm.[11][12]
- Internal Standard: Add a small amount of Tetramethylsilane (TMS) to the solvent. TMS is chemically inert and its protons and carbons provide the reference signal at 0.00 ppm.[6]
- Dissolution: Transfer the solvent to the vial containing the analyte. Cap the vial and gently agitate until the sample is fully dissolved.
- Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

#### B. Spectrometer Setup and Data Acquisition

- Instrumentation: Data acquisition is typically performed on a 400 MHz or higher field NMR spectrometer.[13]
- $^1\text{H}$  NMR Acquisition:
  - Pulse Sequence: A standard single-pulse experiment is sufficient.
  - Spectral Width: ~12-16 ppm.
  - Relaxation Delay: 1-2 seconds.
  - Number of Scans: 8-16 scans are typically adequate for a sample of this concentration.
- $^{13}\text{C}$  NMR Acquisition:
  - Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon and to benefit from the Nuclear Overhauser Effect (NOE).
  - Spectral Width: ~200-220 ppm.

- Relaxation Delay: 2-5 seconds.
- Number of Scans: Several hundred to a few thousand scans are often necessary to achieve a good signal-to-noise ratio due to the low natural abundance of  $^{13}\text{C}$ .

The following workflow diagram illustrates the logical steps from sample to verified structure.



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Caption: Workflow for NMR-based structural analysis.

## Spectral Analysis of Methyl 8-chloro-8-oxooctanoate

The structure of **Methyl 8-chloro-8-oxooctanoate** is shown below with protons and carbons labeled for assignment purposes.

Caption: Structure with labels for NMR assignment.

### <sup>1</sup>H NMR Spectrum Analysis

The proton spectrum is characterized by four main groups of signals.

Label	Protons	Expected $\delta$ (ppm)	Multiplicity	Integration	Rationale
d	$\text{C}^9\text{H}_3$	~3.6 - 3.7	Singlet (s)	3H	<p>Methyl protons attached to the ester oxygen. Deshielded by the oxygen atom, appearing as a sharp singlet as there are no adjacent protons to couple with.</p> <p>[1][14]</p>
b	$\text{C}^7\text{H}_2$	~2.9	Triplet (t)	2H	<p>Methylene protons alpha to the acyl chloride carbonyl. Strongly deshielded by the inductive effect of the <math>\text{C}=\text{O}</math> group and the chlorine atom.</p> <p>Appears as a triplet due to coupling with the <math>\text{C}^6</math> protons.</p>

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a	$\text{C}^2\text{H}_2$	~2.3	Triplet (t)	2H	Methylene protons alpha to the ester carbonyl. Deshielded, but less so than (b). <sup>[14]</sup> <sup>[15]</sup> Appears as a triplet due to coupling with the $\text{C}^3$ protons.
c	$\text{C}^3\text{-C}^6\text{H}_2$	~1.2 - 1.7	Multiplet (m)	8H	The four central methylene groups overlap in a complex multiplet. They are the most shielded (upfield) protons as they are furthest from the electron-withdrawing functional groups. <sup>[1]</sup>

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## $^{13}\text{C}$ NMR Spectrum Analysis

The proton-decoupled  $^{13}\text{C}$  spectrum is expected to show nine distinct signals.

Label	Carbon	Expected $\delta$ (ppm)	Rationale
C <sup>8</sup>	C=O (Acyl Chloride)	~173 - 174	Carbonyl carbon of the acyl chloride. Highly deshielded due to the attached chlorine and oxygen atoms. <sup>[1]</sup>
C <sup>1</sup>	C=O (Ester)	~173 - 174	Carbonyl carbon of the methyl ester. Also highly deshielded. <sup>[1]</sup> The exact positions of C <sup>1</sup> and C <sup>8</sup> relative to each other can vary slightly.
C <sup>9</sup>	OCH <sub>3</sub>	~51 - 52	Methyl carbon of the ester group, deshielded by the attached oxygen. <sup>[1]</sup>
C <sup>7</sup>	CH <sub>2</sub> ( $\alpha$ to -COCl)	~40 - 45	Methylene carbon alpha to the acyl chloride. Significantly deshielded.
C <sup>2</sup>	CH <sub>2</sub> ( $\alpha$ to -COOR)	~33 - 35	Methylene carbon alpha to the ester. Deshielded, but less so than C <sup>7</sup> .
C <sup>3</sup> -C <sup>6</sup>	-(CH <sub>2</sub> ) <sub>4</sub> -	~24 - 29	The four central methylene carbons, appearing as distinct signals in the aliphatic region. Their specific shifts depend on their distance from the functional groups.

## Comparative Spectral Analysis

To provide context and highlight the diagnostic utility of the observed shifts, we compare the spectrum of **Methyl 8-chloro-8-oxooctanoate** with two related compounds.

### Alternative 1: Methyl Suberate (Monomethyl Ester of Suberic Acid)

This compound ( $\text{HOOC-(CH}_2\text{)}_6\text{-COOCH}_3$ ) replaces the  $-\text{COCl}$  group with a carboxylic acid. For a closer comparison, we can consider its fully esterified form, Dimethyl Suberate ( $\text{CH}_3\text{OOC-(CH}_2\text{)}_6\text{-COOCH}_3$ ), which is symmetrical.

- $^1\text{H}$  NMR Comparison: In Dimethyl Suberate, both sets of  $\alpha$ -methylene protons (equivalent to 'a' and 'b') would be chemically equivalent and resonate around  $\sim 2.3$  ppm. The signal for the 'b' protons in **Methyl 8-chloro-8-oxooctanoate** at  $\sim 2.9$  ppm is significantly further downfield, providing a clear diagnostic marker for the presence of the highly electron-withdrawing acyl chloride group.
- $^{13}\text{C}$  NMR Comparison: In Dimethyl Suberate, the two carbonyl carbons are equivalent and appear around  $\sim 174$  ppm. The  $\alpha$ -carbons also become equivalent, resonating around  $\sim 34$  ppm. The  $\text{C}^7$  carbon in our target molecule at  $\sim 40\text{-}45$  ppm is substantially deshielded in comparison, again confirming the influence of the chlorine atom.

### Alternative 2: Methyl Adipoyl Chloride

This compound ( $\text{CICO-(CH}_2\text{)}_4\text{-COOCH}_3$ ) is a shorter-chain analogue.[\[16\]](#)[\[17\]](#)

- $^1\text{H}$  NMR Comparison: The spectrum would be very similar, but the integration of the central methylene envelope ('c') would be for 4H instead of 8H. This comparison is invaluable for confirming the chain length of the synthesized molecule. The chemical shifts for protons 'a', 'b', and 'd' would be nearly identical.
- $^{13}\text{C}$  NMR Comparison: The spectrum would show seven signals instead of nine. The key signals for the functional groups ( $\text{C}^1, \text{C}^8, \text{C}^9$ ) and their alpha-carbons ( $\text{C}^2, \text{C}^5$  in this case) would appear at very similar chemical shifts, while the central methylene region would be less complex.

## Summary of Key Diagnostic Shifts

Compound	Key Proton Signal	$\delta$ (ppm)	Key Carbon Signal	$\delta$ (ppm)
Methyl 8-chloro-8-oxooctanoate	-CH <sub>2</sub> -COCl	~2.9	-CH <sub>2</sub> -COCl	~40-45
Dimethyl Suberate	-CH <sub>2</sub> -COOCH <sub>3</sub>	~2.3	-CH <sub>2</sub> -COOCH <sub>3</sub>	~34
Methyl Adipoyl Chloride	-CH <sub>2</sub> -COCl	~2.9	-CH <sub>2</sub> -COCl	~40-45

## Conclusion

The <sup>1</sup>H and <sup>13</sup>C NMR spectra of **Methyl 8-chloro-8-oxooctanoate** are rich with information that allows for unambiguous structural confirmation. The key diagnostic signals are the downfield-shifted methylene protons (~2.9 ppm) and carbon (~40-45 ppm) adjacent to the acyl chloride group. These signals are significantly deshielded compared to their counterparts in analogous diesters like Dimethyl Suberate. Comparative analysis with shorter-chain homologues such as Methyl Adipoyl Chloride further serves to validate assignments and confirm the integrity of the aliphatic chain. By understanding the principles behind these chemical shifts and utilizing a systematic, comparative approach, researchers can confidently identify and characterize this important synthetic intermediate.

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